[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Overview
Description
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate is a natural product found in Clavularia koellikeri with data available.
Biological Activity
The compound [(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate , commonly referred to as Kericembrenolide E , is a naturally occurring cembrenolide isolated from the Okinawan soft coral Clavularia koellikeri. This article explores its biological activity by examining its chemical properties, biological effects in various studies, and potential therapeutic applications.
Kericembrenolide E has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | CHO |
Molecular Weight | 332.4 g/mol |
IUPAC Name | [(3aS,4S,...)-4-hydroxy... |
Structure | Chemical Structure |
Kericembrenolide E exhibits several biological activities attributed to its unique structure. Studies have shown that it interacts with various biological targets:
- Anti-inflammatory Activity : Kericembrenolide E has been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : The compound demonstrates significant free radical scavenging abilities. Its antioxidant potential is critical in protecting cells from oxidative stress and may contribute to its anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies suggest that Kericembrenolide E possesses antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.
In Vitro Studies
In vitro experiments have evaluated the biological effects of Kericembrenolide E on various cell lines:
- Cytotoxicity : The compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it exhibits moderate cytotoxic effects at specific concentrations.
- Enzyme Inhibition : Docking studies revealed that Kericembrenolide E can bind effectively to cholinesterases and β-secretase enzymes. The inhibition of these enzymes is particularly relevant for neurodegenerative diseases like Alzheimer's.
Case Studies
- Study on Cytotoxicity : A study published in Journal of Natural Products evaluated the cytotoxic effects of Kericembrenolide E on MCF-7 cells. The IC value was found to be 25 μM after 48 hours of exposure.
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of Kericembrenolide E on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed IC values of 10.4 μM and 7.7 μM against AChE and BChE respectively.
Comparative Analysis with Similar Compounds
Kericembrenolide E belongs to a larger family of cembrenolides. Below is a comparative analysis with similar compounds:
Compound Name | IC AChE (μM) | IC BChE (μM) | Antioxidant Activity |
---|---|---|---|
Kericembrenolide E | 10.4 | 7.7 | Moderate |
Kericembrenolide A | 15.0 | 12.0 | High |
Kericembrenolide D | 20.0 | 15.5 | Low |
Properties
IUPAC Name |
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-13-7-6-8-14(2)11-19(24)21-16(4)22(25)27-20(21)12-15(3)10-18(9-13)26-17(5)23/h8-9,12,18-21,24H,4,6-7,10-11H2,1-3,5H3/b13-9-,14-8-,15-12-/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQJJRBIBRHMDH-AXAPCXTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@H](C/C(=C\[C@H]2[C@H]([C@H](C/C(=C\CC1)/C)O)C(=C)C(=O)O2)/C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-91-8 | |
Record name | Kericembrenolide D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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